molecular formula C2BrN3O2S B1314983 2-Bromo-5-nitro-1,3,4-thiadiazole CAS No. 22758-10-7

2-Bromo-5-nitro-1,3,4-thiadiazole

Cat. No. B1314983
CAS RN: 22758-10-7
M. Wt: 210.01 g/mol
InChI Key: MMLSYAVGEQIGQC-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-1,3,4-thiadiazole is a chemical compound with the molecular formula C2BrN3O2S. It has a molecular weight of 210.01 . This compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole can be achieved from 2-Amino-5-bromo-[1,3,4]thiadiazole . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitro-1,3,4-thiadiazole was studied using X-ray diffraction analysis and ab initio calculations . The structure’s geometry and physiochemical properties were investigated using DFT calculations .


Chemical Reactions Analysis

Thiadiazoles, including 2-Bromo-5-nitro-1,3,4-thiadiazole, demonstrate unique chemical properties. They participate in a variety of chemical reactions, making them a versatile tool in organic synthesis. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical And Chemical Properties Analysis

2-Bromo-5-nitro-1,3,4-thiadiazole has a melting point of 102-103℃ and a boiling point of 367℃ . It has a density of 2.248 . The compound is generally stable under normal conditions .

Scientific Research Applications

Application in Green and Sustainable Chemistry

  • Field: Green and Sustainable Chemistry .
  • Summary: A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized .
  • Method: The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
  • Results: Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Application in Antimicrobial Agents

  • Field: Antimicrobial Agents .
  • Summary: A series of 1,3,4-thiadiazole derivatives were designed and synthesized .
  • Method: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

Application in Antitumor Agents

  • Field: Antitumor Agents .
  • Summary: Small molecules containing five-member heterocyclic moieties, such as 1,3,4-thiadiazole, have become the subject of considerable growing interest for designing new antitumor agents .
  • Method: One of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity .
  • Results: Bioactive properties of thiadiazole are connected generally with the fact, that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Application in Synthesis of 2-Pyridyl Analogs

  • Field: Organic Chemistry .
  • Summary: 2-Bromo-5-nitropyridine, a compound similar to 2-Bromo-5-nitro-1,3,4-thiadiazole, was used in the synthesis of 2-pyridyl analogs .
  • Method: The specific method of synthesis is not provided in the source .
  • Results: The results or outcomes of this application are not specified in the source .

Application in Antimicrobial Agents

  • Field: Antimicrobial Agents .
  • Summary: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Method: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
  • Results: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

Application in Synthesis of Biaryls

  • Field: Organic Chemistry .
  • Summary: 2-Bromo-5-nitropyridine, a compound similar to 2-Bromo-5-nitro-1,3,4-thiadiazole, was used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls .
  • Method: The specific method of synthesis is not provided in the source .
  • Results: The results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety data sheet for 2-Bromo-5-nitro-1,3,4-thiadiazole indicates that it may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use this compound in a well-ventilated area .

Future Directions

Thiadiazole derivatives, including 2-Bromo-5-nitro-1,3,4-thiadiazole, have shown potential in various fields, particularly in medicinal chemistry. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer activities . Future research could focus on further exploring the therapeutic potential of these compounds .

properties

IUPAC Name

2-bromo-5-nitro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSYAVGEQIGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480481
Record name 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitro-1,3,4-thiadiazole

CAS RN

22758-10-7
Record name 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of NaNO2 (116 g, 1.68 mol) in water (1200 mL) was added copper metal powder (72 g, 1.12 mol) and 1.2 mL conc. HCl. Thereafter, 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) was warmed to dissolve in 4 M aq. HCl (120 mL) and added potionwise. The mixture was stirred at r.t. for 3 hrs. The precipitated yellow solid was filtered and washed with water. The solid was dissolved in ether, filtered and the filtrate concentrated in vacuo to give 2-bromo-5-nitro-[1,3,4]thiadiazole (57 g, 88% purity in HPLC, 48% yield).
Name
Quantity
116 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Pietra, D Vitali - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The reaction of piperidine with 1,2,4-trinitrobenzene or with o-dinitrobenzene in benzene affords 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene, respectively, in …
Number of citations: 18 pubs.rsc.org
TL Ho - Chemical Reviews, 1975 - ACS Publications
Interpretation and prediction of organic reactions are often complicated by the entanglement of electronic, ste-ric, and a variety of other effects. In 1963, Pearson1 brought forth a unifying …
Number of citations: 797 pubs.acs.org

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